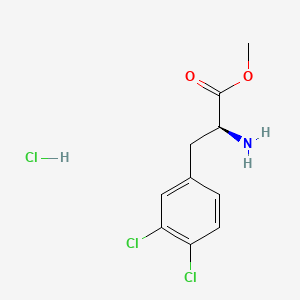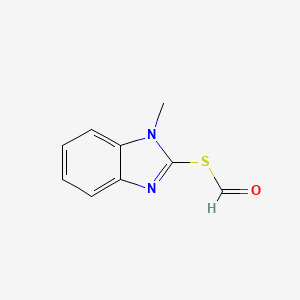
H-Phe(3,4-DiCl)-OMe.HCl
Descripción general
Descripción
H-Phe(3,4-DiCl)-OMe.HCl is a chemical compound with the molecular formula C10H12Cl3NO2. It is related to H-Phe-(3,4-DiCl)-Phe-OH and H-Phe(3,4-diCl)-OH , which are unusual amino acids .
Molecular Structure Analysis
The linear formula of this compound is C10H12Cl3NO2 . The related compound H-Phe(3,4-diCl)-OH has a chemical structure represented by the canonical SMILES string: C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.561. The related compound H-Phe(3,4-diCl)-OH has a molecular weight of 234.2 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Nanotechnology and Biomaterials
Research on the molecular self-assembly of short peptide motifs, including those similar to H-Phe(3,4-DiCl)-OMe.HCl, has highlighted its significance in the development of novel nanomaterials. These peptides demonstrate unique self-assembly capabilities, forming structures with potential applications in biomaterial chemistry, sensors, and bioelectronics. The ease of synthetic modifications allows for the creation of diverse morphologies, including tubular, vesicular, and fibrillar nanostructures. This has implications for the engineering of functional nano-architectures with specific properties, such as stability under various stimuli, encapsulation, and controlled release of fluorescent probes (Datta, Tiwari, & Ganesh, 2018).
Environmental Remediation
The catalytic hydrodechlorination process is another area where related compounds and methodologies might find relevance, especially in the removal of chlorinated hydrocarbon pollutants. This process involves the detoxification of water via hydrogenolysis of C–Cl bonds, highlighting a potential application in environmental remediation. By controlling solution pH, the efficiency of this process can be optimized, indicating a possible research direction for compounds like this compound in enhancing environmental cleanup technologies (Jiang et al., 2018).
Tissue Engineering
Polyhydroxyalkanoates (PHAs), including materials with similar structural functionalities to this compound, are used in tissue engineering due to their biodegradability and thermoprocessability. These materials can develop medical devices and tissue engineering applications like sutures, repair patches, and bone marrow scaffolds. The diverse compositions of PHAs allow for the tuning of mechanical properties, biocompatibility, and degradation times, which are crucial for their application in medical and tissue engineering fields (Chen & Wu, 2005).
Hydrogen Evolution Reaction
The photocatalytic hydrogen evolution reaction (PHE) is a critical process for sustainable energy production, addressing the global energy crisis and environmental issues. Materials and methodologies related to this compound could be explored for their potential in enhancing the efficiency of PHE. The development of novel photocatalysts through the understanding of electron–hole separation and catalytic reactions could pave the way for advancements in the field of sustainable hydrogen fuel production (Zhang et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFEHXAVUQWDQ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)


![[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol](/img/structure/B574550.png)

